molecular formula C18H21ClN2O2S B2588269 4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-30-3

4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2588269
CAS No.: 887205-30-3
M. Wt: 364.89
InChI Key: GSNHPMOHBGCPTK-UHFFFAOYSA-N
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Description

4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholino group, a thiophene ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1-morpholino-1-(thiophen-2-yl)propan-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the chlorine atom can yield various substituted benzamides.

Scientific Research Applications

4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The morpholino group may enhance its solubility and bioavailability, while the thiophene ring could contribute to its binding affinity to certain enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-piperidinyl-1-(thiophen-2-yl)propan-2-yl)benzamide
  • 4-chloro-N-(1-morpholino-1-(furan-2-yl)propan-2-yl)benzamide
  • 4-chloro-N-(1-morpholino-1-(pyridin-2-yl)propan-2-yl)benzamide

Uniqueness

4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine

Properties

IUPAC Name

4-chloro-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-13(20-18(22)14-4-6-15(19)7-5-14)17(16-3-2-12-24-16)21-8-10-23-11-9-21/h2-7,12-13,17H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHPMOHBGCPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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